Crystal Structure Validation of Methyl 5-Aminoisoquinoline-1-Carboxylate as a cAMP-Dependent Protein Kinase A (PKA) Ligand
Methyl 5-aminoisoquinoline-1-carboxylate has been successfully co-crystallized with cAMP-dependent protein kinase A (PKA) and PKI (5-24), with the structure deposited in the RCSB Protein Data Bank under accession 6Y89 [1]. This establishes direct experimental evidence of its binding mode in a validated kinase target. In contrast, no co-crystal structure exists in the PDB for the 3-carboxylate regioisomer (methyl 5-aminoisoquinoline-3-carboxylate, CAS 80066-70-2) or the free carboxylic acid analog (5-aminoisoquinoline-1-carboxylic acid, CAS 90770-94-8) bound to PKA, despite their commercial availability as related building blocks.
| Evidence Dimension | Co-crystal structure availability in PKA (PDB deposition) |
|---|---|
| Target Compound Data | PDB ID 6Y89 — co-crystallized with PKA and PKI (5-24), resolution data available |
| Comparator Or Baseline | 3-carboxylate regioisomer (CAS 80066-70-2): No PDB entry for PKA binding; free acid analog (CAS 90770-94-8): No PDB entry for PKA binding |
| Quantified Difference | Validated binding mode established vs. no structural validation |
| Conditions | X-ray crystallography; Cricetulus griseus PKA, deposition date 2020-03-04 |
Why This Matters
Procurement of a building block with structurally validated target engagement reduces downstream attrition in kinase-focused medicinal chemistry programs compared to unvalidated analogs.
- [1] RCSB Protein Data Bank. (2020). Crystal structure of the cAMP-dependent protein kinase A cocrystallized with Methyl 5-isoquinolinecarboxylate and PKI (5-24), PDB ID: 6Y89. DOI: 10.2210/pdb6Y89/pdb. View Source
